molecular formula C22H40O4-2 B1260847 Docosanedioate

Docosanedioate

Cat. No.: B1260847
M. Wt: 368.5 g/mol
InChI Key: DGXRZJSPDXZJFG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosanedioate (C₂₂H₄₀O₄), also known as docosanedioic acid or 1,22-docosanedioic acid, is a long-chain dicarboxylic acid with a 22-carbon backbone. It is structurally characterized by two terminal carboxylic acid groups (-COOH) separated by a saturated aliphatic chain. This compound is primarily studied in the context of lipid metabolism, plant biochemistry, and pharmaceutical applications.

In plant systems, this compound is a critical component of cutin, suberin, and wax biosynthesis pathways, contributing to structural integrity and stress resistance . Metabolomic studies have shown that this compound levels are significantly upregulated (11.85-fold) in certain plant tissues under stress, indicating its role in adaptive responses . In medicinal chemistry, this compound derivatives, such as bis(3-methoxyestra-1,3,5(10)-triene-17-oxime) 1,22-docosanedioate, are synthesized as bivalent estrogens for hormone receptor modulation, leveraging its long hydrophobic chain for improved stability and binding affinity .

Properties

Molecular Formula

C22H40O4-2

Molecular Weight

368.5 g/mol

IUPAC Name

docosanedioate

InChI

InChI=1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26)/p-2

InChI Key

DGXRZJSPDXZJFG-UHFFFAOYSA-L

SMILES

C(CCCCCCCCCCC(=O)[O-])CCCCCCCCCC(=O)[O-]

Canonical SMILES

C(CCCCCCCCCCC(=O)[O-])CCCCCCCCCC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Docosanedioate belongs to the dicarboxylic acid family, which includes compounds with varying carbon chain lengths and functional groups. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of Dicarboxylic Acids

Compound Name Carbon Chain Length Molecular Weight (g/mol) Functional Groups Key Applications Notable Properties
This compound C22 372.55 -COOH (terminal) Plant cutin/suberin, pharmaceuticals High lipophilicity, metabolic biomarker
Hexadecanedioate (C16) C16 286.41 -COOH (terminal) Polymer production, cosmetics Moderate solubility, precursor for nylon
Octadecanedioate (C18) C18 314.47 -COOH (terminal) Bioplastics, lubricants Thermal stability, low volatility
Dimethyl this compound C22 (ester form) 398.62 -COOCH₃ (methyl esters) Pharmaceutical intermediates Enhanced stability, synthetic versatility
Nonanedioic Acid (C9) C9 188.18 -COOH (terminal) Food additives, corrosion inhibitors High solubility, short-chain flexibility

Structural and Functional Differences

Chain Length and Physicochemical Properties: this compound’s extended C22 chain confers high lipophilicity, making it ideal for lipid bilayer interactions in drug delivery systems. In contrast, shorter-chain dicarboxylic acids like nonanedioic acid (C9) exhibit greater aqueous solubility, favoring applications in food and industrial chemistry. Dimethyl this compound, the ester derivative, shows improved thermal stability compared to the free acid, as methyl groups reduce intermolecular hydrogen bonding.

Biological Activity :

  • This compound’s role in plant stress responses distinguishes it from hexadecanedioate (C16) and octadecanedioate (C18), which are more associated with structural polymer synthesis.
  • Despite structural similarities, this compound derivatives in pharmaceuticals (e.g., bivalent estrogens) demonstrate unique receptor-binding profiles due to chain length, as shorter analogs may lack the spatial arrangement required for dual receptor engagement.

Synthetic Challenges: Longer chains (C18–C22) require stringent reaction conditions for esterification or amidation. For example, the synthesis of bis(3-methoxyestra-1,3,5(10)-triene-17-oxime) 1,22-docosanedioate involves multi-step coupling reactions with carbodiimide catalysts, whereas shorter analogs like nonanedioic acid derivatives are synthesized more readily.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docosanedioate
Reactant of Route 2
Docosanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.